2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a hydrazinyl group, a benzylidene moiety, and a pyridinylmethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide typically involves the reaction of 3-chloro-2-hydrazinylpyridine with 4-methylbenzaldehyde in ethanol at room temperature. The reaction mixture is stirred overnight, and the resulting solid is filtered and dried to obtain the product with a yield of approximately 75% . The solid can be recrystallized from ethanol to obtain colorless block crystals.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of the benzylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzylidene moiety may also interact with hydrophobic pockets in target proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- (2E,5E)-2-(4-Methoxybenzylidene)-5-(4-methylbenzylidene)cyclopentanone
- (2E)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide is unique due to its combination of a hydrazinyl group, a benzylidene moiety, and a pyridinylmethyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C16H16N4O2 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
N'-[(E)-(4-methylphenyl)methylideneamino]-N-(pyridin-3-ylmethyl)oxamide |
InChI |
InChI=1S/C16H16N4O2/c1-12-4-6-13(7-5-12)11-19-20-16(22)15(21)18-10-14-3-2-8-17-9-14/h2-9,11H,10H2,1H3,(H,18,21)(H,20,22)/b19-11+ |
InChI Key |
BZWWOUJKMWWOAT-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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